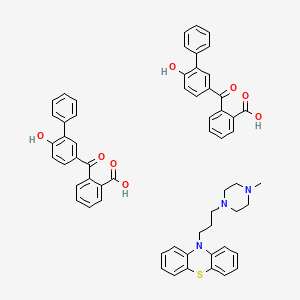
Perazine fendizoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perazine fendizoate is a useful research compound. Its molecular formula is C60H53N3O8S and its molecular weight is 976.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Schizophrenia Treatment
- Perazine fendizoate has been extensively studied for its effectiveness in treating schizophrenia. Clinical trials have demonstrated that it can reduce psychotic symptoms with a relatively low incidence of extrapyramidal side effects compared to other antipsychotics .
- A systematic review indicated that perazine is associated with a significant reduction in global state deterioration among patients with schizophrenia .
- Management of Acute Psychotic Episodes
- Anxiety Disorders
- Dementia-Related Symptoms
Efficacy
- Clinical Trials : Several trials have evaluated the efficacy of this compound against placebo and other antipsychotics. Results show a moderate effect size in reducing psychotic symptoms, particularly in acute settings .
- Comparative Studies : In head-to-head comparisons with other antipsychotics, perazine has shown comparable efficacy with a lower risk of extrapyramidal symptoms, making it a favorable option for many patients .
Safety
- Side Effects : Common side effects include sedation and potential cardiovascular effects due to its action on adrenergic receptors. However, the overall incidence of severe adverse events remains low compared to higher-potency antipsychotics like haloperidol .
- Long-term Use : Longitudinal studies suggest that perazine can be safely used over extended periods with appropriate monitoring for side effects .
Case Studies
Propiedades
Fórmula molecular |
C60H53N3O8S |
|---|---|
Peso molecular |
976.1 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-phenylbenzoyl)benzoic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S.2C20H14O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h2-5,7-10H,6,11-16H2,1H3;2*1-12,21H,(H,23,24) |
Clave InChI |
MXNUIAISFPQBLP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















